![molecular formula C21H22N4O5 B2584511 1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one CAS No. 627473-59-0](/img/structure/B2584511.png)
1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one
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Description
1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C21H22N4O5 and its molecular weight is 410.43. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Diversity
Research has shown that compounds with similar structural features to 1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one are used as starting materials in various chemical syntheses to generate a structurally diverse library of compounds. For instance, a ketonic Mannich base derived from 2-acetylthiophene has been utilized in alkylation and ring closure reactions, leading to the formation of dithiocarbamates, thioethers, and various monocyclic NH-azoles among other structures, highlighting the potential of such compounds in the synthesis of diverse chemical libraries (Roman, 2013).
Electrochemical Properties
Another study examined the electrochemical behavior of a similar compound, focusing on its reduction in a protic medium. The research found that the compound undergoes a four-electron reduction leading to different products based on the pH of the medium, illustrating the electrochemical versatility and reactivity of such compounds (David et al., 1995).
Intramolecular Hydrogen Bonding
The study of intramolecular hydrogen bonding in compounds with structural features resembling the chemical has revealed unique interactions between components. For example, the conversion of certain isomers by UV irradiation due to the formation of bifurcated hydrogen bonds has been observed, showcasing the compound's potential in studies of molecular dynamics and structural photochemistry (Sigalov et al., 2017).
Antimicrobial Activity
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial properties. The incorporation of specific functional groups has been shown to impact the antimicrobial efficacy of these compounds, indicating their potential use in the development of new antimicrobial agents (Kumar et al., 2017).
properties
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(pyridin-4-yl)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5/c1-23(2)12-3-13-24-18(14-4-6-16(7-5-14)25(29)30)17(20(27)21(24)28)19(26)15-8-10-22-11-9-15/h4-11,18,26H,3,12-13H2,1-2H3/b19-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOKMZVNJCGOCN-HTXNQAPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C2=CC=NC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C(/C(=C(/C2=CC=NC=C2)\O)/C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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